Thymopoietin II (32-35)

Description

Historical Discovery and Initial Characterization of Thymopoietins

The journey to understanding Thymopoietin (B12651440) II (32-35) began with the broader exploration of the thymus gland and its role in the immune system.

In the mid-1970s, researchers successfully isolated two closely related polypeptides from bovine thymus, which they named Thymopoietin I and Thymopoietin II. nih.gov These substances were identified as thymic hormones that play a crucial role in the differentiation of prothymocytes into thymocytes, a key step in the maturation of T-lymphocytes. nih.gov The isolation process was monitored by observing their effects on neuromuscular transmission, a secondary effect that was discovered during research into the autoimmune disease myasthenia gravis. nih.gov These purified polypeptides were found to be highly potent, inducing T-cell differentiation specifically, without affecting B-cells. nih.gov

Subsequent research focused on identifying the smallest fragment of the 49-amino acid long Thymopoietin II that retained its biological activity. karger.comchembk.com This led to the identification of several active fragments, including the tetrapeptide Thymopoietin II (32-35). researchgate.net Studies revealed that this fragment, also referred to as TP4, possesses significant immunomodulatory capabilities, making it a focal point for further investigation. medchemexpress.com

Structural and Functional Relationships with Related Thymic Peptides

The biological activity of Thymopoietin II (32-35) is best understood when compared and contrasted with its related thymic peptides.

Thymopentin (B1683142), or TP5, is a synthetic pentapeptide that corresponds to the amino acids 32-36 of thymopoietin (Arg-Lys-Asp-Val-Tyr). pharmacompass.comnih.gov It exhibits the full biological activity of the natural hormone and is a well-studied immunomodulator. pharmacompass.comnih.gov While both TP4 and TP5 are biologically active, studies have shown that TP4 can exhibit similar or even higher T-cell membrane activation on the E-receptor compared to TP5. nih.gov This suggests that the core sequence of Arg-Lys-Asp-Val is crucial for this specific activity. nih.gov However, for full competition with native thymopoietin in receptor binding assays, the presence of the additional amino acid and even a subsequent octapeptide (thymopoietin 38-45) is required. nih.gov

Thymopoietin II (32-34), or TP3, is an even shorter fragment with the sequence Arg-Lys-Asp. chemicalbook.com Both TP3 and TP4 have been shown to exert a thymic hormone substitution effect, although they elicit dissimilar quantitative and qualitative effects. nih.gov In some experimental models, TP3 and TP4 were found to be the most active peptides in certain assays, even more so than TP5. nih.gov For instance, in studies on mice with experimentally unbalanced immune systems, both TP3 and TP4 demonstrated effects on T-cell subpopulations. nih.gov However, there were differences in their effects; for example, TP3 treatment was found to have a decreasing effect on cyclophosphamide (B585) immunotoxicity even after thymectomy, a result not observed with TP4. nih.gov

Broader Context within the Thymic Hormone System

Thymopoietin II (32-35), a key immunomodulatory peptide, functions within a complex network of hormones produced by the thymus gland. This system is crucial for the development and maintenance of a competent immune system. To fully appreciate the specific role of Thymopoietin II (32-35), it is essential to consider it in the context of other significant thymic peptides, including Thymosin Alpha 1, Thymulin, and Thymic Humoral Factor. While all these hormones originate from the thymus and influence immune responses, they possess distinct structures and exhibit unique biological activities.

Thymosin Alpha 1 is a 28-amino acid peptide that plays a vital role in augmenting the immune response. nih.gov It is known to enhance T-cell function, particularly the proliferation and maturation of CD4+ and CD8+ T-cells, and to boost the activity of natural killer (NK) cells. leicester-ozone.co.uk Functioning as an agonist for Toll-like receptors (TLR)-9 and TLR-2, Thymosin Alpha 1 stimulates the adaptive immune response, which is critical for defending against a variety of infections and malignancies. nih.gov Its synthetic form, thymalfasin, has been approved in numerous countries for treating conditions like hepatitis B and C. nih.gov

Thymulin , also known as thymic factor, is a nonapeptide whose biological activity is dependent on the presence of zinc. wikipedia.org Produced by thymic epithelial cells, it is primarily involved in T-cell differentiation and enhancing the functions of T-cells and NK cells. wikipedia.orgresearchgate.net Beyond its immunomodulatory effects, thymulin also exhibits neuroendocrine properties, with bidirectional interactions between the thymic epithelium and the hypothalamus-pituitary axis. wikipedia.org Research has also highlighted its potential as an anti-inflammatory and analgesic agent, particularly within the central nervous system. wikipedia.orgnih.gov

Thymic Humoral Factor (THF) is another peptide produced by the thymus with potent immunomodulatory effects. elsevier.es It has been shown to restore T-cell growth factor and influence interleukin-2 (B1167480) (IL-2) levels. elsevier.es THF is crucial for maintaining a properly functioning immune system and has been found to confer immunocompetence on lymphoid cells. clevelandclinic.orgimmunopaedia.org.za Studies have indicated that THF is neither strain nor species-specific in its activity. rupress.org

Properties

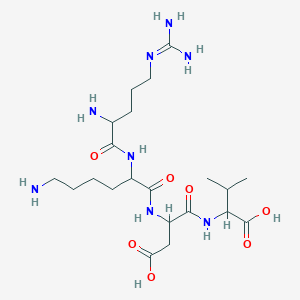

IUPAC Name |

2-[[2-[[6-amino-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40N8O7/c1-11(2)16(20(35)36)29-19(34)14(10-15(30)31)28-18(33)13(7-3-4-8-22)27-17(32)12(23)6-5-9-26-21(24)25/h11-14,16H,3-10,22-23H2,1-2H3,(H,27,32)(H,28,33)(H,29,34)(H,30,31)(H,35,36)(H4,24,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COIXXKVZEXZCLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40N8O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40868909 | |

| Record name | N~5~-(Diaminomethylidene)ornithyllysyl-alpha-aspartylvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40868909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Basis of Thymopoietin Ii 32 35 Activity: Structure Function Relationships

Elucidation of Essential Amino Acid Residues for Biological Potency

The biological potency of Thymopoietin (B12651440) II (32-35), with the amino acid sequence Arg-Lys-Asp-Val, is critically dependent on specific residues within its short chain. cpcscientific.com Research has demonstrated that the arginine (Arg) at position 1 and the aspartic acid (Asp) at position 3 are absolutely essential for its biological activity. nih.gov Studies involving analogs with substitutions at various positions have consistently shown that any alteration to these two residues leads to a loss of function. nih.gov

The combination of arginine, lysine (B10760008), and aspartic acid appears to form a fundamental structural motif required to generate a cumulative chemical signal that activates T-lymphocytes. nih.gov While a number of substitutions can be tolerated at the second and fourth positions (lysine and valine, respectively), the presence of L- or D-isomers of arginine at the N-terminus and aspartic acid at the third position is non-negotiable for maintaining biological efficacy. nih.gov This underscores the pivotal role of these specific amino acids in the peptide's ability to interact with its molecular targets and elicit an immune response.

Impact of Peptide Chain Modifications on Immunomodulatory Efficacy

Modifications to the peptide chain of thymopoietin fragments have provided valuable insights into the structural requirements for immunomodulatory activity. These modifications include elongating the peptide at its ends and substituting specific amino acids within the core sequence.

Sensitivity to N-Terminal and C-Terminal Elongations

The immunomodulatory efficacy of thymopoietin-related peptides is sensitive to elongations at both the N-terminus and C-terminus. The synthetic pentapeptide thymopentin (B1683142), corresponding to residues 32-36 (Arg-Lys-Asp-Val-Tyr) of thymopoietin, reproduces the biological activities of the full hormone. wikigenes.org Interestingly, research has shown that shorter fragments, specifically the tripeptide Arg-Lys-Asp (TP-3) and the tetrapeptide Arg-Lys-Asp-Val (TP-4), which is Thymopoietin II (32-35), also exhibit significant, and in some cases, even higher T-cell membrane activating effects than the pentapeptide. nih.govresearchgate.net This suggests that while the core sequence is crucial, the addition of amino acids at the C-terminus can modulate the activity.

Effects of Specific Amino Acid Substitutions within the Sequence

The substitution of specific amino acids within the thymopoietin sequence has profound effects on its biological activity, highlighting the importance of each residue's chemical properties. A notable example is the difference between thymopoietin and splenin, a closely related polypeptide from the spleen. wikigenes.org Bovine thymopoietin and splenin differ at position 34, with thymopoietin having an aspartic acid and splenin having a glutamic acid. wikigenes.org This single amino acid change in the active site region alters receptor specificities and biological activities. nih.gov

In studies of thymopoietin fragment analogs, substitutions at various positions have been explored. For instance, in a study of tetradecapeptide analogs of [Glu34]-thymopoietin II fragment 32-45, replacing Valine at position 37 with Isoleucine resulted in a more potent analog. nih.gov Conversely, substitutions with Threonine or Tyrosine at the same position led to reduced activity. nih.gov These findings underscore the stringent stereochemical and electronic requirements for optimal interaction with the target receptor. As mentioned earlier, there is an absolute requirement for L- or D-Arginine at position 1 and L- or D-Aspartic acid at position 3 to maintain biological activity, while a variety of substitutions are tolerated at positions 2, 4, and 5 of the pentapeptide active site. nih.gov

Table 1: Effects of Amino Acid Substitutions on Thymopoietin Analog Activity

| Parent Peptide/Fragment | Position of Substitution | Original Amino Acid | Substituted Amino Acid | Effect on Activity | Reference |

|---|---|---|---|---|---|

| Thymopoietin vs. Splenin | 34 | Aspartic Acid | Glutamic Acid | Altered receptor specificity and biological activity | wikigenes.orgnih.gov |

| [Glu34]-Thymopoietin II (32-45) | 37 | Valine | Isoleucine | Increased potency | nih.gov |

| [Glu34]-Thymopoietin II (32-45) | 37 | Valine | Threonine | Reduced potency | nih.gov |

| [Glu34]-Thymopoietin II (32-45) | 37 | Valine | Tyrosine | Reduced potency | nih.gov |

| Thymopentin (32-36) | 1 | Arginine | Other | Loss of activity | nih.gov |

| Thymopentin (32-36) | 3 | Aspartic Acid | Other | Loss of activity | nih.gov |

Computational and Experimental Approaches to Active Site Delineation

A combination of computational modeling and experimental assays has been instrumental in defining the active site of thymopoietin and its fragments. These approaches have helped to identify key chemical signals and potential binding interactions with cellular receptors.

Postulated Cumulative Chemical Signals for T-Lymphocyte Activity

Research suggests that the biological activity of Thymopoietin II (32-35) and related fragments arises from a "cumulative chemical signal" generated by its constituent amino acids. nih.gov The essential residues—Arginine, Lysine, and the acidic Aspartyl residue—are thought to form a necessary basic structure that collectively interacts with the target on T-lymphocytes. nih.gov This concept moves beyond a simple lock-and-key model to a more dynamic interaction where the combined chemical properties of the peptide sequence trigger a cellular response. Even the dipeptide Arg-Lys has been shown to have a significant stimulatory effect, with arginine and especially lysine being able to increase the number of E-rosette forming cells, a marker for T-lymphocytes. nih.gov This supports the idea that the positive charges of arginine and lysine, coupled with the negative charge of aspartic acid, create an electrochemical signature recognized by the T-cell.

Investigations into Potential Binding Motifs and Receptor Recognition (informed by parent thymopoietin research)

While the specific receptor for Thymopoietin II (32-35) is still under investigation, research on the parent molecule, thymopoietin, provides significant clues. Thymopoietin has been shown to bind with high affinity to the acetylcholine (B1216132) receptor, suggesting a potential, though complex, interaction with this receptor system. nih.govpnas.org However, the primary immunomodulatory effects are believed to be mediated through a distinct receptor on T-cells. nih.govtandfonline.com

Studies on thymopentin (residues 32-36) indicate that it binds to a receptor on the human T-cell line CEM, inducing an increase in intracellular cyclic GMP. nih.govnih.gov Interestingly, for full competitive binding against native thymopoietin, a second peptide fragment (residues 38-45) is required, suggesting that thymopoietin binds to its receptor via two distinct regions. nih.gov The 32-36 region, containing the Thymopoietin II (32-35) sequence, represents the active site that triggers the biological signal, while the 38-45 region appears to enhance the binding potency. nih.gov Computational molecular dynamics and docking studies have also been employed to model the interaction of thymopentin and its analogs with the T-cell receptor, providing further evidence for this as a potential target. tandfonline.com These studies help to visualize the binding motifs and the conformational changes that may occur upon receptor recognition.

Immunological and Cellular Mechanisms Mediated by Thymopoietin Ii 32 35

Regulation of Thymocyte and Lymphocyte Differentiation Programs

Thymopoietin (B12651440) II (32-35) and its related peptides are integral to the process of thymopoiesis, the maturation of T-cells within the thymus. This process transforms hematopoietic progenitors into a diverse repertoire of T-cells capable of orchestrating adaptive immune responses.

Induction of Prothymocyte to Thymocyte Maturation

The parent hormone, thymopoietin, is a key inducer of differentiation, guiding precursor cells from hemopoietic tissues to mature into thymocytes. nih.gov This action is critical for establishing a functional T-cell population. The induction process involves the acquisition of specific cell surface markers on what were previously "null" lymphocytes. Research has shown that thymopoietin induces the expression of the Thy-1.2 antigen on precursor cells from athymic mice, a key step in their development into T-cells. nih.gov This differentiation requires new gene expression, as the induction of thymocyte surface phenotypes by thymopoietin is dependent on both the transcription of DNA and the translation of RNA. nih.gov The pentapeptide thymopentin (B1683142) (TP-5), which contains the 32-35 sequence, has been shown to reproduce this fundamental activity, successfully inducing the differentiation of murine prothymocytes into thymocytes in vitro. nih.gov

Influence on T-Cell Phenotypic Development and Function

The effects of thymic hormones like thymopoietin are focused on the induction of various T-cell subpopulations and restoring the reactivity of an impaired immune system. nih.gov Thymopoietin II (32-35) contributes to this by exerting a thymic hormone substitution effect, influencing the development of T-cell phenotypes. nih.gov Experimental models have shown that treatment with TP-4 can increase the ratio of specific T-cell subsets, such as those positive for the Thy1 and Lyt2 markers. nih.gov This maturation results in functionally competent T-cells. Part of this functional maturation includes the development of responsiveness to external stimuli. Thymopentin, the 32-36 fragment, has been demonstrated to enhance the differentiation of human embryonic stem cells into T-cell lineages that are capable of producing cytokines like IFN-γ, IL-2, and TNF-α upon stimulation. nih.gov

Modulation of B-Cell Lineage Progression

While the primary role of thymopoietin and its fragments is centered on T-cell development, evidence suggests a modulatory effect on B-cell lineage as well. B-cells and their progenitors are known to reside in the thymus, particularly at the cortico-medullary junction, making them potential targets for thymic hormones. plos.org Research on the closely related pentapeptide thymopentin (amino acids 32-36) shows a selective effect; while it induces the differentiation of T-cell precursors, it simultaneously inhibits the phenotypic differentiation of B-cells. nih.gov This suggests that thymopoietin-derived peptides may play a role in directing hematopoietic precursors toward a T-cell fate while actively suppressing B-cell development within the thymic microenvironment.

| Mechanism | Key Finding | Affected Cell Type | Reference Peptide(s) |

|---|---|---|---|

| Prothymocyte to Thymocyte Maturation | Induces expression of T-cell surface antigens (e.g., Thy-1.2) on precursor cells. | Prothymocytes / Null Lymphocytes | Thymopoietin, Thymopentin (32-36) |

| T-Cell Phenotypic Development | Increases the ratio of specific T-cell subpopulations (e.g., Lyt2+ cells). | Developing Thymocytes | Thymopoietin II (32-35) |

| B-Cell Lineage Modulation | Inhibits the phenotypic differentiation of B-cell precursors in vitro. | B-Cell Precursors | Thymopentin (32-36) |

Activation and Functional Enhancement of Immune Cells

Beyond guiding cellular differentiation, Thymopoietin II (32-35) actively enhances the functional capabilities of mature lymphocytes, contributing to a more robust immune response.

Stimulation of E-Rosette Forming Cell (ERFC) Activity

One of the key indicators of T-lymphocyte activity is the ability to form rosettes with sheep erythrocytes (E-rosettes). Thymic extracts have been shown to induce this capability in precursor cells from human bone marrow. nih.gov Studies comparing various synthetic fragments of thymopoietin found that Thymopoietin II (32-35), or TP-4, is one of the most active peptides in stimulating E-rosette formation. nih.gov Research indicates that both TP-4 and the shorter fragment TP-3 (Arg-Lys-Asp) exhibit T-cell membrane activation on the E-receptor that is similar to or even higher than that of the larger thymopentin (TP-5) fragment. nih.gov This suggests that the core amino acid sequence Arg-Lys-Asp is crucial for this stimulatory effect on T-lymphocytes. nih.gov

| Activity | Specific Effect | Key Peptides | Significance |

|---|---|---|---|

| E-Rosette Formation | Stimulates the formation of E-rosettes, a marker of T-cell activity. | Thymopoietin II (32-35), TP-3 | Demonstrates potent T-cell membrane activation, sometimes exceeding that of larger fragments. nih.gov |

| Lymphocyte Activation | Enhances proliferative responses of T-cells to stimuli. | Thymopoietin | Boosts the clonal expansion of T-cells required for an effective immune response. preprints.org |

| Lymphocyte Survival | Inhibits apoptosis in peripheral blood lymphocytes. | Thymocartin (TP-4) | Maintains a viable pool of lymphocytes for immune surveillance and response. medchemexpress.com |

Modulation of Humoral and Cellular Immune System Responses

Thymopoietin II (32-35) primarily exerts its influence on the cellular arm of the immune system, with a particular focus on the induction and modulation of T-cell subpopulations. Research indicates that the principal effects of thymic hormones, including fragments like TP4, are centered on the induction of T-cell subpopulations and the restoration of reactivity in an impaired immune system nih.gov.

Studies have demonstrated that TP4, along with the related fragment TP3 (thymopoietin 32-34), can exert a thymic hormone substitution effect. These peptides, however, elicit distinct quantitative and qualitative effects on the immune system nih.gov. Experimental models have shown that treatment with TP4 can lead to an increase in the ratio of specific T-cell markers. For instance, the proportion of Thy1+ and Lyt2+ cells was found to be elevated following treatment with both TP3 and TP4 nih.gov. Lyt2+ cells are characteristic of cytotoxic T-lymphocytes, suggesting a role for TP4 in enhancing cell-mediated cytotoxicity.

While the primary impact of Thymopoietin II (32-35) appears to be on cellular immunity, there is some evidence to suggest a modulatory role in humoral immunity, albeit less direct. For example, a related fragment, TP3, has been observed to inhibit autoantibody production nih.gov. This finding hints at a potential regulatory function for thymopoietin fragments in B-cell responses, which are the cornerstone of humoral immunity. However, direct evidence detailing the specific effects of TP4 on B-cell activation and immunoglobulin production remains less defined. The broader context of thymic peptides suggests a role in balancing T-cell and B-cell activity to maintain immune homeostasis nih.gov.

The table below summarizes key research findings on the modulation of immune responses by Thymopoietin II (32-35) and related fragments.

| Peptide | Experimental Model | Key Findings on Immune Modulation |

| Thymopoietin II (32-35) (TP4) | Mice with experimentally unbalanced immune systems | Increased the ratio of Lyt2+ (cytotoxic T-cell marker) cells. nih.gov |

| Thymopoietin II (32-35) (TP4) | In vitro E-rosette test | Demonstrated high activity in T-cell membrane activation. |

| Thymopoietin II (32-34) (TP3) | Mice with experimentally unbalanced immune systems | Increased the ratio of Thy1+ and Lyt2+ cells; Inhibited autoantibody production. nih.gov |

Intracellular Signal Transduction Pathways

The immunomodulatory effects of Thymopoietin II (32-35) are underpinned by its ability to trigger specific intracellular signaling cascades. While research directly on the 32-35 fragment is somewhat limited in this area, studies on the closely related and well-characterized pentapeptide, thymopentin (TP5, Thymopoietin 32-36), provide significant insights into the likely molecular mechanisms.

Cyclic Nucleotide Signaling (e.g., cAMP, cGMP in relation to TP5 activity)

The interaction of thymopoietin and its active fragments with target cells often leads to rapid changes in the levels of intracellular second messengers, such as cyclic nucleotides. Research has shown that thymopentin (TP5) can induce elevations in intracellular cyclic Guanosine Monophosphate (cGMP). This effect is considered a key event in the initiation of the cellular responses mediated by this peptide. Conversely, the levels of cyclic Adenosine Monophosphate (cAMP) have been observed to be slightly decreased following treatment with thymopoietin. This suggests that the biological activities of these thymic peptides are, at least in part, mediated through the modulation of the cGMP/cAMP ratio within the target lymphocytes.

Downstream Molecular Cascades (e.g., NF-κB pathway via TP5)

A crucial downstream signaling pathway implicated in the action of thymopentin (TP5) is the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a key transcription factor that plays a central role in regulating immune and inflammatory responses. Studies have demonstrated that TP5 can activate the NF-κB signaling pathway. This activation is thought to be a probable action mechanism for the hormone's effects. The activation of this pathway is most pronounced at the stage of NF-κB phosphorylation.

Further investigations have linked the immunoenhancing effects of a modified thymopentin peptide to its ability to bind to Toll-like receptor 2 (TLR2). This interaction promotes the activation of the downstream MyD88-NF-κB signaling pathway. This cascade involves the recruitment of the adaptor molecule MyD88, leading to the subsequent activation of NF-κB and the expression of its target genes, which are critical for the immune response.

Cytokine Expression Profiling in Response to Thymopoietin II (32-35) (referencing effects observed with related peptides)

The immunomodulatory functions of thymopoietin fragments are closely linked to their ability to influence the production of various cytokines. Cytokines are small proteins that are critical for cell signaling in the immune system. While a detailed cytokine expression profile specifically for Thymopoietin II (32-35) is not extensively documented, studies on thymopentin (TP5) have revealed a significant impact on the production of several key cytokines.

In vivo studies in mice have shown that the administration of thymopentin leads to the activation of production of a range of cytokines in peritoneal macrophages and spleen lymphocytes. These include:

Pro-inflammatory cytokines: Interleukin-1α (IL-1α), Interleukin-6 (IL-6), and Interferon-gamma (IFN-γ).

T-cell related cytokine: Interleukin-2 (B1167480) (IL-2).

Anti-inflammatory cytokine: Interleukin-10 (IL-10).

The table below presents a summary of the observed effects of thymopentin (TP5) on cytokine production.

| Cytokine | Cell Type | Effect of Thymopentin (TP5) |

| IL-1α | Peritoneal macrophages, Spleen lymphocytes | Activation of production |

| IL-2 | Spleen lymphocytes | Activation of production |

| IL-6 | Peritoneal macrophages, Spleen lymphocytes | Activation of production |

| IL-10 | Peritoneal macrophages, Spleen lymphocytes | Activation of production |

| IFN-γ | Spleen lymphocytes | Activation of production |

Investigative Studies of Thymopoietin Ii 32 35 in Experimental Immunological Models

Assessment in Animal Models of Immune Imbalance and Immunosuppression

Animal models of immune imbalance and immunosuppression are invaluable tools for studying the effects of immunomodulatory agents. These models allow researchers to investigate the potential of compounds like Thymopoietin (B12651440) II (32-35) to restore immune function in conditions of deficiency or suppression.

Restoration of Impaired T-Cell Transformation in Deficiency Models

T-cell transformation, or differentiation, is a complex process that is often impaired in immunodeficiency states. Studies in animal models with compromised T-cell function have been instrumental in evaluating the restorative capabilities of thymic peptides. While direct studies on Thymopoietin II (32-35) are limited, research on the larger synthetic pentapeptide, thymopentin (B1683142) (TP5), which corresponds to amino acids 32-36 of thymopoietin, provides significant insights. TP5 has been shown to possess the biological activities of the native thymopoietin hormone, particularly in inducing the phenotypic differentiation of T-cells and regulating the immune system. thno.org

In experimental models, deficiencies in T-cell populations can be induced through various methods, including genetic modification or immunosuppressive treatments. The administration of thymic peptides in these models aims to promote the maturation of T-cell precursors and restore a balanced immune response. The ability of these peptides to influence T-cell development highlights their potential therapeutic application in immunodeficiency conditions.

Impact on Thymic Involution and Immune Reconstitution in Experimental Settings

Thymic involution is the age-associated decline of the thymus gland, leading to a reduced output of naive T-cells and a subsequent decline in immune function. nih.govplu.edu This process is a major contributor to the increased susceptibility to infections and other diseases in the elderly. nih.gov Experimental models are crucial for understanding the mechanisms of thymic involution and for testing interventions that could potentially reverse or slow this process.

Research has shown that the thymus has a degree of plasticity, suggesting that therapeutic interventions could potentially halt or reverse involution. nih.govplu.edu Factors such as cytokines and hormones can influence thymic function. While specific studies on Thymopoietin II (32-35) in the context of thymic involution are not extensively detailed in the available literature, the broader family of thymic peptides is understood to play a role in maintaining thymic function and promoting T-cell development. The age-related decline in circulating thymic hormone activity generally correlates with progressive thymic involution. oup.com Therefore, supplementation with synthetic thymic peptides could theoretically support immune reconstitution by stimulating the remaining thymic tissue or acting directly on T-cell precursors.

Exploration of Thymopoietin II (32-35) in Disease-Relevant Biological Systems

The immunomodulatory properties of thymic peptides have led to their investigation in various disease models, particularly those with an underlying immunological component. These studies aim to elucidate the mechanisms by which these peptides can influence disease processes and to evaluate their therapeutic potential.

Immunomodulatory Effects in Experimental Autoimmune Models (e.g., Myasthenia Gravis associated with parent thymopoietin)

Myasthenia Gravis (MG) is an autoimmune disorder characterized by muscle weakness due to antibodies targeting the acetylcholine (B1216132) receptor (AChR) at the neuromuscular junction. mdpi.comsemanticscholar.org The thymus gland is strongly implicated in the pathogenesis of MG, with thymic abnormalities being common in patients. Experimental Autoimmune Myasthenia Gravis (EAMG) is a widely used animal model to study the disease. mdpi.comnih.govgwu.edu

Studies on the parent molecule, thymopoietin, have revealed a direct link to the neuromuscular defects seen in MG. A synthetic peptide fragment of bovine thymopoietin II, corresponding to positions 29-41, was found to induce a neostigmine-responsive neuromuscular block in mice, similar to that observed in MG. nih.gov This finding suggests that this region of the thymopoietin molecule contains the key residues responsible for both T-cell differentiation and the neuromuscular effects. nih.gov This provides a strong rationale for investigating the effects of smaller fragments like Thymopoietin II (32-35) in the context of MG and other autoimmune diseases. The underlying hypothesis is that dysregulation of thymic hormones may contribute to the breakdown of self-tolerance and the development of autoimmunity.

Table 1: Key Findings in Experimental Autoimmune Myasthenia Gravis (EAMG) Models

| Model System | Key Findings | Reference |

| Mice | A synthetic peptide of bovine thymopoietin II (29-41) induced neostigmine-responsive neuromuscular block. | nih.gov |

| Lewis Rats | Immunization with nicotinic acetylcholine receptor-like protein from fetal calf thymus induced chronic EAMG. | nih.gov |

| C57BL/6 Mice and Lewis Rats | Optimization of EAMG induction protocols highlighted the suitability of Lewis rats for this model. | mdpi.com |

Potential Influence on Inflammatory Processes in Animal Models (e.g., colitis studies with TP5)

Inflammatory Bowel Disease (IBD), which includes ulcerative colitis and Crohn's disease, is characterized by chronic inflammation of the gastrointestinal tract. wuxibiology.com Animal models of colitis, such as the dextran sulfate sodium (DSS)-induced model, are widely used to study the pathogenesis of IBD and to test new therapeutic agents. nih.govmdpi.comirjournal.org

Recent studies have investigated the effects of thymopentin (TP5), the 32-36 amino acid fragment of thymopoietin, in a DSS-induced colitis model in mice. The results were promising, showing that TP5 administration significantly ameliorated the severity of colitis. thno.org TP5 treatment was associated with reduced body weight loss, decreased disease activity index, and improved colon integrity. thno.org Mechanistically, TP5 was found to prevent thymic dysfunction and restore the peripheral lymphocyte supply. thno.org It also increased the expression of IL-22, a cytokine crucial for mucosal healing and host defense, by acting on both innate and adaptive lymphoid cells. thno.org These findings suggest that thymic peptides can modulate inflammatory processes in the gut and may represent a novel therapeutic strategy for IBD.

Table 2: Effects of Thymopentin (TP5) in DSS-Induced Colitis Model

| Parameter | Observation | Reference |

| Body Weight | Prevented DSS-induced body weight loss | thno.org |

| Colon Length | Increased colon length compared to DSS-treated controls | thno.org |

| Disease Activity Index (DAI) | Decreased DAI score | thno.org |

| Histopathology | Reduced epithelial damage and inflammatory infiltrate | thno.org |

| IL-22 Expression | Increased expression of IL-22 | thno.org |

Research on Thymopoietin and Malignancy: Implications for Thymopoietin II (32-35) Research

The role of the immune system in controlling cancer is well-established, and there is growing interest in immunotherapies that can enhance the body's own anti-tumor response. The thymus, as the central organ of T-cell development, is of particular interest in this context. However, the relationship between thymic hormones and cancer appears to be complex.

Some studies have suggested that high levels of thymopoietin may be associated with poorer outcomes in certain cancers. For instance, in gastric and pancreatic cancers, elevated thymopoietin has been linked to increased cell proliferation, migration, and invasion. nih.gov Furthermore, a long non-coding RNA related to thymopoietin has been shown to promote tumor development in hepatocellular carcinoma. nih.gov

Conversely, other research points to the potential of thymic peptides to support the immune system during cancer treatment. Thymic peptides have been studied as adjuvants to chemotherapy and radiotherapy, with some evidence suggesting they can reduce treatment-related immunosuppression and the incidence of severe infections. cochrane.org For example, thymopentin (TP5) has been shown to relieve immunosuppression in tumor-bearing mice. nih.gov

This conflicting evidence highlights the need for further research to delineate the precise role of thymopoietin and its fragments in different types of cancer. Understanding the context-dependent effects of these peptides is crucial for determining their potential therapeutic application in oncology. Future studies on Thymopoietin II (32-35) should aim to clarify its specific impact on tumor immunity and its potential as either a therapeutic agent or a biomarker.

Parent Thymopoietin's Role in Tumor Cell Proliferation and Survival in Experimental Oncology

Thymopoietin (TMPO), the parent polypeptide from which fragments such as Thymopoietin II (32-35) are derived, has been identified as a significant factor in the biology of tumor cells. nih.gov As a group of ubiquitously expressed nuclear proteins, thymopoietins are understood to play a role in the organization of the nuclear envelope and the control of the cell cycle. nih.gov Research in experimental oncology has demonstrated a correlation between elevated levels of thymopoietin and the progression of various cancers. nih.gov

Further evidence supporting thymopoietin's role in cell proliferation comes from immunochemical studies. The human thymopoietin beta (TMPOβ) isoform is highly expressed in all tested cancerous cell lines, including neuroblastoma cell lines SK-N-MC and SMS-KAN. nih.gov In contrast, its expression is very low in low-proliferative nerve tissue. nih.gov This differential expression suggests that TMPOβ expression may correlate with the occurrence of cancer, potentially serving as a new tumor marker. nih.gov

| Cancer Type | Effect of Thymopoietin Expression/Activity | Research Finding |

| Gastric Cancer | High levels associated with poorer overall survival. | Knockdown suppressed cancer cell proliferation and survival. nih.gov |

| Glioblastoma | Supports tumor cell growth. | Knockdown suppressed cancer cell proliferation and survival. nih.gov |

| Pancreatic Cancer | Promotes tumor progression. | Knockdown inhibited cell proliferation, migration, invasion, and metastasis. nih.gov |

| Various Cancers | High expression in cancerous cells. | The TMPOβ isoform is highly expressed in tested cancer cell lines compared to low-proliferative normal tissue. nih.gov |

Mechanistic Insights from Long Non-Coding RNA Associated with Thymopoietin (e.g., TMPO-AS1)

Mechanistic understanding of how thymopoietin expression is regulated in cancer has been advanced by the study of long non-coding RNAs (lncRNAs), particularly Thymopoietin Antisense Transcript 1 (TMPO-AS1). researchgate.netbrieflands.com TMPO-AS1 is transcribed from the antisense strand of the TMPO gene and functions as an oncogenic lncRNA in numerous human cancers. researchgate.netbrieflands.com An accumulating body of research has shown that TMPO-AS1 is upregulated in a wide array of human malignancies, where its elevated expression is often associated with a poor prognosis. researchgate.netbohrium.com

TMPO-AS1 has been found to be abnormally highly expressed in cancers of the lung, breast, colon, colorectum, liver, stomach, ovaries, and cervix, among others. researchgate.netbohrium.com Functionally, TMPO-AS1 enhances cancer cell migration, invasion, and proliferation. bohrium.com For instance, in triple-negative breast cancer (TNBC), an aggressive subtype, TMPO-AS1 is abundantly expressed, and its knockdown has been shown to substantially repress the proliferation and migration of TNBC cells. nih.gov

The molecular mechanisms through which TMPO-AS1 exerts its oncogenic functions are multifaceted. One established mechanism is its role as a competing endogenous RNA (ceRNA), where it inhibits the activity of microRNAs, thereby activating the expression of downstream oncogenes. researchgate.net In esophageal squamous cell carcinoma (ESCC), another mechanism has been identified; TMPO-AS1 binds to a protein called fused in sarcoma (FUS) and recruits the p300 protein to the TMPO promoter. nih.gov This action forms biomolecular condensates that activate the transcription of the parent TMPO gene in cis. nih.gov The resulting overproduction of thymopoietin promotes the proliferation and metastasis of the cancer cells. nih.gov These findings suggest that both TMPO-AS1 and thymopoietin could serve as potential biomarkers and therapeutic targets in cancers like ESCC. nih.gov

| Cancer Type | TMPO-AS1 Expression | Observed Oncogenic Role |

| Triple-Negative Breast Cancer | Upregulated | Promotes proliferation and migration. nih.gov |

| Esophageal Squamous Cell Carcinoma | Upregulated | Promotes proliferation and metastasis by activating TMPO transcription. nih.gov |

| Gastric Cancer | Upregulated | Overexpressed in cancerous tissues compared to nonmalignant ones. brieflands.com |

| Hepatocellular Carcinoma | Upregulated | Enhances cell viability, proliferation, and stemness while inhibiting apoptosis. nih.gov |

| Osteosarcoma | Upregulated | Regulates the progression of epithelial-mesenchymal transition (EMT). researchgate.net |

| Multiple Cancers (Pan-cancer) | Upregulated | Associated with unfavorable prognoses and enhances cell migration, invasion, and proliferation. researchgate.netbohrium.com |

Bioprocessing and Pharmacokinetics of Thymopoietin Ii 32 35

In Vitro and Ex Vivo Transport Studies

To evaluate the absorption characteristics of Thymopoietin (B12651440) II (32-35), researchers have utilized ex vivo models that mimic physiological barriers.

The nasal route of administration has been explored for Thymopoietin II (32-35) using freshly excised bovine nasal mucosa as a model membrane. nih.gov This model is considered a valid tool for studying the transport and metabolic pathways of therapeutic peptides. nih.gov

Permeation studies were conducted using side-by-side diffusion cells (donor-receiver experiments) and finite-dose experiments with small volumes of highly concentrated solutions. nih.gov The findings from these studies revealed that the transport of the peptide is influenced by its concentration. At lower concentrations (below 0.4 µmol/mL), the permeation of Thymopoietin II (32-35) across the nasal mucosa was found to be controlled by its metabolism. nih.gov However, as the concentration increased (above 0.85 µmol/mL), diffusion became the more dominant factor in its transport. nih.gov This suggests that at higher doses, the metabolic pathways can become saturated, allowing for greater passive diffusion across the membrane. nih.gov The permeability of metabolically unstable peptides like TP4 has been shown to be concentration-dependent and saturable. nih.gov

| Concentration Range (µmol/mL) | Primary Control Mechanism for Transport | Reference |

|---|---|---|

| < 0.4 | Metabolism-controlled | nih.gov |

| > 0.85 | Diffusion-controlled | nih.gov |

To mathematically describe the absorption and distribution kinetics of Thymopoietin II (32-35), a non-linear kinetic model has been developed. nih.gov This model was capable of accurately fitting experimental data across a range of initial concentrations from 0.1 to 1.0 µmol/mL. nih.gov

The model consists of a three-step sequence:

The first step, representing the initial metabolic process, is described by saturable Michaelis-Menten kinetics. nih.gov

The second and third steps, corresponding to subsequent degradation, are governed by first-order kinetics. nih.gov

This kinetic model successfully encapsulates the saturation phenomena observed in both the metabolism and permeation experiments, providing a comprehensive framework for understanding the peptide's behavior at the mucosal barrier. nih.gov

Metabolic Fate and Enzymatic Degradation

The therapeutic efficacy of peptide-based compounds is often limited by their susceptibility to enzymatic degradation. Studies on Thymopoietin II (32-35) have elucidated its metabolic pathway and the enzymes involved.

The metabolism of Thymopoietin II (32-35) in the nasal mucosa proceeds via a stepwise cleavage of amino acids from the N-terminus. nih.gov The primary proteolytic cleavage products identified are:

Lys-Asp-Val : Formed by the removal of the N-terminal Arginine.

Asp-Val : Formed by the subsequent removal of Lysine (B10760008). nih.gov

This degradation pattern indicates a specific and predictable metabolic fate for the parent peptide within the mucosal tissue. nih.gov

The observed stepwise cleavage pattern, beginning at the N-terminal, is characteristic of the action of aminopeptidases. nih.gov Research on the degradation of the slightly larger parent peptide, thymopentin (B1683142) (Arg-Lys-Asp-Val-Tyr), by human lymphocytes also strongly implicates aminopeptidases in the metabolic process. nih.gov The activity of these enzymes is a critical factor in the presystemic metabolism of nasally administered Thymopoietin II (32-35). nih.gov

The enzymatic degradation of Thymopoietin II (32-35) is a saturable process. nih.gov Metabolism experiments demonstrated a saturation profile at concentrations above 0.5 µmol/mL. nih.gov This saturation of the metabolic enzymes, specifically the nasal aminopeptidases, has a direct impact on the peptide's absorption. nih.gov When these enzymes are saturated, for instance at high local concentrations of the peptide, the metabolic barrier is overcome, leading to an enhancement of absorption. nih.gov This concentration-dependent metabolism is a key feature of the pharmacokinetic profile of Thymopoietin II (32-35). nih.govnih.gov

Advanced Methodological Approaches for Thymopoietin Ii 32 35 Research

Chemical Synthesis and Analog Design Strategies

The generation of Thymopoietin (B12651440) II (32-35) and its derivatives for research purposes relies on precise chemical synthesis techniques that allow for high purity and the strategic design of analogs to probe structure-activity relationships.

Solid-Phase Peptide Synthesis (SPPS): The Merrifield solid-phase technique is a cornerstone for synthesizing thymopoietin fragments. nih.gov This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. This approach facilitates the purification process at each step and has been successfully used to synthesize various fragments of thymopoietin, including a peptide corresponding to positions 29-41. nih.gov Automated solid-phase instrumentation has also been employed for the synthesis of related fragments like thymopoietin-(32-36), utilizing specific protecting groups like Adpoc (1-(1-adamantyl)-1-methylethoxycarbonyl) for the α-amino groups of the amino acids. nih.gov

Conventional Solution-Phase Synthesis: In addition to solid-phase methods, conventional synthesis in solution is utilized, particularly for creating specific analogs. This classical approach has been used to prepare a tetradecapeptide corresponding to amino acids 32 to 45 of thymopoietin II and several of its analogs. aging-us.com A key advantage of solution-phase synthesis is its scalability, although it can be more labor-intensive than SPPS. For instance, an analog of thymopoietin II, [I-NaI3] TP II, was synthesized using a conventional solution method, followed by a specific deprotection step. springernature.com

Analog Design Strategies: The design of analogs is a critical strategy to understand which amino acid residues are essential for the peptide's biological activity. By systematically replacing specific amino acids, researchers can map the active site and enhance the peptide's properties. For example, analogs of a larger thymopoietin fragment (positions 32-45) were created by replacing the Valine at position 37 with residues such as Leucine (Leu), Phenylalanine (Phe), Proline (Pro), or Glycine (Gly). aging-us.com The resulting biological activity of these analogs was then compared to the parent peptide to determine the impact of the substitution. aging-us.com This strategy revealed that replacing Val37 with Leu or Phe resulted in potent activity, suggesting the importance of this residue in the peptide's function. aging-us.com

In Vitro Immunological Assay Platforms

A variety of specialized in vitro assays are employed to quantify the immunological effects of Thymopoietin II (32-35) and its analogs on different lymphocyte populations.

The E-rosette assay is a classic immunological technique used to identify and quantify T-lymphocytes, which have the ability to bind spontaneously to sheep red blood cells (SRBCs), forming characteristic "rosette" structures. nih.gov This assay is used to assess the maturity and functional status of T-cells. The effects of Thymopoietin II (32-35) and its analogs are frequently studied using both active and azathioprine-inhibited E-rosette tests. researchgate.net The azathioprine-inhibited version is particularly useful as it assesses the ability of the peptide to restore T-cell function that has been suppressed. Research has shown that Thymopoietin II (32-35) is one of the most active small fragments in stimulating E-rosette formation, indicating its potent effect on T-cell membrane activation. researchgate.net These assays have been applied to study the peptide's effects on lymphocytes from patients with conditions like rheumatoid arthritis and uremia. nih.govmdpi.com

Lymphocyte proliferation assays measure the ability of lymphocytes, particularly T-cells, to divide and proliferate in response to a stimulus. Mitogens, such as Phytohemagglutinin (PHA), are potent, non-specific activators of T-cell proliferation. nih.gov These assays are critical for evaluating the immunorestorative potential of thymopoietin fragments in cases of impaired T-cell function.

Studies have demonstrated that Thymopoietin II (32-35) and its analogs can restore the impaired T-lymphocyte transformation induced by PHA in lymphocytes from patients with uremia or common variable immunodeficiency. aging-us.comspringernature.com The assay typically involves culturing peripheral blood mononuclear cells with PHA in the presence or absence of the test peptide. The level of proliferation is then quantified, often by measuring the incorporation of radiolabeled thymidine (B127349) into the DNA of dividing cells. unito.it By comparing the proliferative response, researchers can determine the efficacy of different peptide analogs.

| Peptide Analog (Substitution at Val37) | Relative Activity Compared to Parent Peptide (32-45) |

|---|---|

| Parent Peptide (Val37) | Standard Activity |

| Leucine (Leu) | More Potent |

| Phenylalanine (Phe) | More Potent |

| Glycine (Gly) | One-third of Parent Activity |

| Proline (Pro) | No Effect |

| β-Alanine (βAla) | No Effect |

| Sarcosine (Sar) | No Effect |

The immunomodulatory effects of peptides are often mediated through their influence on the production and release of cytokines—small proteins that are crucial for cell signaling in the immune system. Thymic peptides are known to regulate the activity of immune cells and induce the release of cytokines. nih.gov

While direct studies on Thymopoietin II (32-35) are limited, research on the closely related pentapeptide Thymopentin (B1683142) (TP5, Thymopoietin 32-36) shows that it exerts anti-inflammatory effects by suppressing key signaling pathways like nuclear factor kappa-B (NF-κB) and mitogen-activated protein kinase (MAPK). researchgate.net These pathways are central to the transcription of pro-inflammatory cytokine genes, such as those for Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). researchgate.net Therefore, a primary method to study these effects is to stimulate immune cells (like macrophages or lymphocytes) and measure cytokine release into the culture medium using techniques like ELISA (Enzyme-Linked Immunosorbent Assay). ucl.ac.uk Furthermore, the underlying changes in gene expression can be quantified using Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR), which measures the levels of specific cytokine mRNA. ucl.ac.uk

Advanced Spectroscopic and Structural Analysis Techniques (e.g., Fluorescence Spectrometry)

Understanding the three-dimensional structure and conformational dynamics of Thymopoietin II (32-35) is essential for correlating its structure with its biological function. Advanced spectroscopic techniques are employed for this purpose.

Fluorescence Spectrometry: This technique is explicitly mentioned in studies involving the synthesis and analysis of thymopoietin II fragments and their analogs. aging-us.com Fluorescence spectroscopy can be used to study changes in the peptide's conformational states. springernature.com For peptides containing aromatic amino acids like Tyrosine or Phenylalanine (as in the parent hormone and some analogs), their intrinsic fluorescence can be measured. springernature.com Changes in the fluorescence spectrum upon interaction with other molecules or changes in the environment can provide valuable information about binding events and conformational shifts. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful method for determining the secondary structure of peptides and proteins in solution. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting CD spectrum provides a signature of the peptide's secondary structural elements, such as α-helices, β-sheets, and random coils. This technique has been used to analyze the secondary structure of a novel hybrid peptide that incorporates the TP5 fragment of thymopoietin, demonstrating its utility in characterizing the structural integrity and conformation of thymopoietin-derived peptides. researchgate.net

Molecular and Cell Biology Techniques for Pathway Delineation (e.g., Western Blot, qPCR for signaling molecules)

To understand how Thymopoietin II (32-35) exerts its effects at a molecular level, researchers use techniques that can delineate the specific intracellular signaling pathways it modulates.

Western Blot: This technique is used to detect and quantify specific proteins in a cell extract. In the context of Thymopoietin II (32-35) research, Western blotting is crucial for studying the activation state of signaling pathways like NF-κB and MAPK. researchgate.net The activation of these pathways often involves the phosphorylation of key proteins. Western blotting with antibodies specific to these phosphorylated proteins (e.g., phospho-p65 for NF-κB) allows researchers to visualize and measure the activation of the pathway in response to the peptide. For example, studies on TP5 have indicated its role in suppressing the NF-κB pathway, an effect that would be monitored by observing changes in the phosphorylation of proteins like IκB-α and p65. researchgate.net

Quantitative Polymerase Chain Reaction (qPCR): qPCR is a highly sensitive technique used to measure the amount of a specific mRNA transcript. After identifying a signaling pathway, qPCR can be used to quantify the expression of downstream target genes. For example, if Thymopoietin II (32-35) is found to modulate the NF-κB pathway, qPCR would be used to measure the mRNA levels of NF-κB-responsive genes, which include many pro-inflammatory cytokines and chemokines. aging-us.com This provides a quantitative measure of the peptide's impact on gene regulation downstream of the initial signaling event.

| Methodology | Primary Application | Key Findings/Information Obtained |

|---|---|---|

| Solid-Phase Peptide Synthesis (SPPS) | Chemical synthesis of the peptide and its analogs | High-purity peptides for biological testing; creation of analogs for structure-activity studies. nih.govnih.gov |

| E-Rosette Forming Cell (ERFC) Assay | Assessment of T-cell function and maturity | Demonstrates the peptide's ability to activate T-cells and restore suppressed function. researchgate.net |

| Phytohemagglutinin (PHA) Transformation Assay | Measurement of T-lymphocyte proliferation | Quantifies the immunorestorative capacity of the peptide on functionally impaired T-cells. aging-us.comspringernature.com |

| ELISA / RT-qPCR | Analysis of cytokine release and gene expression | Measures the peptide's influence on the production of inflammatory mediators at the protein and mRNA level. researchgate.netucl.ac.uk |

| Fluorescence & CD Spectroscopy | Structural and conformational analysis | Provides insights into the peptide's secondary structure and conformational changes upon binding. aging-us.comresearchgate.net |

| Western Blot & qPCR | Delineation of intracellular signaling pathways | Identifies and quantifies the activation of specific pathways (e.g., NF-κB) and their target genes. researchgate.net |

Development and Application of Animal Models for Immunological Studies

The tetrapeptide Thymopoietin II (32-35), with the amino acid sequence Arg-Lys-Asp-Val, has been a subject of immunological research, particularly concerning its role in modulating the immune system. To elucidate its biological functions and therapeutic potential, various animal models have been instrumental. These models primarily focus on recreating states of immune dysregulation, allowing for the assessment of the compound's ability to restore or enhance immune responses.

A significant body of research has utilized mouse models with experimentally induced immune imbalances. These studies have been pivotal in understanding the effects of Thymopoietin II (32-35), often referred to as TP4, on both cellular and humoral immunity. The primary models employed include those with compromised immune systems resulting from chemical immunosuppression or surgical ablation of the thymus gland.

Models of Chemically-Induced Immunosuppression:

One of the well-established methods for studying immunomodulatory agents involves the use of cyclophosphamide (B585), a cytotoxic agent that can induce a state of immunosuppression in mice. In these models, the administration of cyclophosphamide leads to a significant reduction in immune cell populations, thereby creating an environment of an unbalanced immune system. Research has shown that treatment with Thymopoietin II (32-35) can partially counteract the immunosuppressive effects of cyclophosphamide.

In studies involving mice treated with cyclophosphamide, the administration of Thymopoietin II (32-35) has been observed to influence the recovery of T-cell subpopulations. Specifically, an increase in the ratio of Thy1+ and Lyt2+ cells has been noted following treatment with TP4. Thy1 is a general marker for T-cells, while Lyt2 is a marker for cytotoxic T-lymphocytes. This suggests that Thymopoietin II (32-35) may play a role in promoting the differentiation and proliferation of these T-cell subsets, which are crucial for cell-mediated immunity.

Models of Thymectomy-Induced Immune Deficiency:

Thymectomy, the surgical removal of the thymus, is another approach used to create animal models with impaired immune function. The thymus is the primary site of T-cell maturation; therefore, its removal leads to a significant decline in T-cell populations and a compromised immune response. In thymectomized mice, the administration of Thymopoietin II (32-35) has been investigated for its potential to restore T-cell homeostasis.

Tumor Immunology Models:

The Lewis Lung Carcinoma (LLC) model in mice has been utilized to assess the impact of Thymopoietin II (32-35) on anti-tumor immunity. In these experiments, mice are inoculated with LLC cells, which form primary tumors and subsequently metastasize to the lungs. Treatment with Thymopoietin II (32-35) has been shown to reduce the number of lung metastases. researchgate.net This anti-metastatic effect is believed to be mediated by the compound's immunomodulatory properties, which may enhance the host's immune surveillance and response against tumor cells.

The following table summarizes the observed effects of Thymopoietin II (32-35) in a Lewis Lung Carcinoma model where immunosuppression was induced by cyclophosphamide. The data presented is a percentage of the control group, illustrating the relative reduction in tumor metastases.

Effect of Thymopoietin Fragments on Lewis Lung Tumor Metastases in Cyclophosphamide-Treated Mice

| Treatment Group | Effect on LLT Metastases (% of Control) |

|---|---|

| TP3 (Arg-Lys-Asp) | 72% |

| TP4 (Arg-Lys-Asp-Val) | 97% |

| TP5 (Arg-Lys-Asp-Val-Tyr) | 83.1% |

Autoimmune Models:

Animal models of autoimmunity have also been employed to study the effects of thymopoietin fragments. For instance, in certain strains of mice that spontaneously develop autoimmune conditions, treatment with related thymic peptides has been shown to modulate autoantibody production. researchgate.net While specific data on Thymopoietin II (32-35) in these models is limited in the available literature, the broader family of thymopoietin-derived peptides has demonstrated the potential to influence autoimmune processes.

Q & A

Q. What are the key structural features of Thymopoietin II (32-35) critical for its immunomodulatory activity?

Thymopoietin II (32-35) (Arg-Lys-Asp-Val) derives its activity from its cationic residues (Arg, Lys) and the C-terminal Val. Studies show that the dipeptide Arg-Lys alone stimulates E-rosette receptor activity, while Lys addition enhances ERFC counts. Truncated analogs lacking Val exhibit reduced efficacy, suggesting the full tetrapeptide is essential for receptor binding and T-cell activation . Structural characterization via HPLC and mass spectrometry is critical to confirm sequence integrity and purity (>95%) for reproducible results .

Q. What in vitro assays are standard for evaluating Thymopoietin II (32-35)'s T-cell modulation?

The E-rosette formation assay (measuring ERFC counts) and cell proliferation assays (e.g., K562 cell line) are standard. For example, TP-32-35 (TP4) induces transient cell cycle arrest in K562 cells for up to 96 hours, while analogs like TP-32-34 (TP3) show comparable activity. Dose-response curves (0.1–10 µM) and azathioprine-inhibited models (ED75) are used to quantify potency .

Q. How should researchers validate the purity and identity of synthetic Thymopoietin II (32-35)?

Use tandem techniques: reverse-phase HPLC (≥95% purity), ESI-TOF mass spectrometry (expected m/z 516.59 for C21H40N8O7), and amino acid analysis. For novel analogs, NMR (1H/13C) and CD spectroscopy are recommended to confirm secondary structure. Always reference synthesis protocols in supplementary materials to ensure reproducibility .

Advanced Research Questions

Q. What experimental designs address contradictions in immunomodulatory data between Thymopoietin II (32-35) and its analogs?

Contradictions arise when certain analogs (e.g., Lys-Asp-Val) reduce ERFC counts while others increase them. To resolve this:

Q. How can researchers optimize Thymopoietin II (32-35)'s metabolic stability for mucosal delivery systems?

The peptide undergoes aminopeptidase-mediated cleavage in mucosal tissues, forming Lys-Asp-Val and Asp-Val. Strategies include:

- Structural modification : N-terminal acetylation or D-amino acid substitution (e.g., D-Arg) to resist enzymatic degradation.

- Formulation : Use mucoadhesive nanoparticles (chitosan-based) to prolong residence time.

- Kinetic modeling : Apply nonlinear Michaelis-Menten models (0.5–10 µM) to predict saturation thresholds and optimize dosing .

Q. What methodologies enable comparative analysis of Thymopoietin II (32-35) and other thymic fragments (e.g., TP5)?

- Functional assays : Compare ERFC stimulation, IL-2 secretion, and CD4+/CD8+ ratios in thymectomized animal models.

- Pharmacokinetics : Use radiolabeled (3H/14C) peptides to track tissue distribution and half-life.

- Transcriptomics : RNA-seq of T-cell subsets post-treatment identifies unique gene signatures (e.g., FoxP3 for regulatory T-cells) .

Q. How should researchers design studies to resolve conflicting data on Thymopoietin II (32-35)'s dose-dependent effects?

- Dose-ranging studies : Test 0.1–100 µM in vitro and 0.5–5 mg/kg in vivo (murine models).

- Time-course analysis : Assess ERFC counts at 24, 48, and 96 hours to capture transient effects.

- Cohort stratification : Use immune-compromised vs. healthy models to isolate context-dependent activity .

Methodological Guidelines

- Reproducibility : Document synthesis protocols (solvents, coupling reagents) and characterization data (HPLC traces, mass spectra) in supplementary materials per journal guidelines .

- Ethical compliance : For animal studies, adhere to 3R principles (replacement, reduction, refinement) and declare ethics approvals in the methods section .

- Data presentation : Use tables to compare analog activities (e.g., ED50 values) and figures for metabolic pathways (schematics with enzyme annotations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.